3-Chloro-5-(isopentyloxy)pyridazine
CAS No.: 1346698-37-0
Cat. No.: VC15997482
Molecular Formula: C9H13ClN2O
Molecular Weight: 200.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346698-37-0 |
|---|---|
| Molecular Formula | C9H13ClN2O |
| Molecular Weight | 200.66 g/mol |
| IUPAC Name | 3-chloro-5-(3-methylbutoxy)pyridazine |
| Standard InChI | InChI=1S/C9H13ClN2O/c1-7(2)3-4-13-8-5-9(10)12-11-6-8/h5-7H,3-4H2,1-2H3 |
| Standard InChI Key | CYVMFXRCYIQQTL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCOC1=CC(=NN=C1)Cl |
Introduction
3-Chloro-5-(isopentyloxy)pyridazine is a synthetic organic compound with the chemical formula C₉H₁₃ClN₂O and a molecular weight of 200.66532 g/mol . This compound belongs to the pyridazine class, which is a type of heterocyclic aromatic organic compound. Pyridazines are known for their diverse biological activities and are often explored in pharmaceutical research for their potential therapeutic applications.
Synthesis and Preparation
While specific synthesis protocols for 3-Chloro-5-(isopentyloxy)pyridazine are not detailed in the available literature, the preparation of pyridazine derivatives generally involves the condensation of appropriate precursors, such as hydrazine derivatives with 1,4-dicarbonyl compounds, followed by chlorination and alkylation reactions to introduce the isopentyloxy group.
Biological Activity and Potential Applications
Although specific biological activity data for 3-Chloro-5-(isopentyloxy)pyridazine are not readily available, pyridazine derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antiviral activities. The modification of pyridazine rings with various substituents can significantly influence their biological potency and selectivity.
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